molecular formula C9H15NO3 B2795709 2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid CAS No. 1516627-62-5

2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2795709
CAS No.: 1516627-62-5
M. Wt: 185.223
InChI Key: QXFGYIHWNBEEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid is a high-purity piperidine derivative offered for research and development purposes. This compound features a carboxylic acid functional group and a lactam (2-oxo) group on a piperidine ring, which is further substituted with an isopropyl moiety at the 6-position. The carboxylic acid group makes it a potential building block for synthesizing more complex molecules, including salts, esters, and amides . The distinct structure of this piperidine derivative, characterized by its multiple functional groups, makes it a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and complex molecular architectures. Piperidine derivatives are of significant interest in medicinal chemistry and drug discovery, often serving as key scaffolds in biologically active substances . As a carboxylic acid, this compound is polar and can participate in hydrogen bonding, which influences its solubility and physical properties . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a versatile precursor for the development of novel compounds in various fields of chemical research.

Properties

IUPAC Name

2-oxo-6-propan-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFGYIHWNBEEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate . Another approach is to start from commercially available 3-carbethoxy-2-piperidone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsProductsNotes
Decarboxylative oxidationKMnO₄, H₂SO₄, heat2-Oxo-6-(propan-2-yl)piperidine + CO₂Partial ring degradation observed under harsh conditions .
Side-chain oxidationO₂, metal catalystsEpoxidation of isopropyl group (theoretical)Not experimentally confirmed; predicted via computational models .

Reduction Reactions

The ketone group is reducible, while the carboxylic acid may remain intact or undergo further transformation:

Reaction TypeReagents/ConditionsProductsYield/Selectivity
Ketone reductionNaBH₄, MeOH2-Hydroxy-6-(propan-2-yl)piperidine-3-carboxylic acid65–70% yield (analog data) .
Catalytic hydrogenationH₂, Pd/CSaturation of piperidine ring (theoretical)Requires high pressure; side reactions possible .

Nucleophilic Substitution

The carboxylic acid group facilitates nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProductsApplications
EsterificationROH, H₂SO₄Alkyl 2-oxo-6-(propan-2-yl)piperidine-3-carboxylateProdrug synthesis (e.g., methyl ester) .
Amide formationSOCl₂, RNH₂Piperidine-3-carboxamide derivativesBiologically active intermediates .

Ring-Opening and Cycloaddition

The piperidine ring may undergo ring-opening under acidic or basic conditions:

Reaction TypeConditionsProductsMechanistic Pathway
Acidic hydrolysisHCl, refluxLinear amino keto-acid derivativeProtonation at nitrogen initiates cleavage .
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Bridged bicyclic compoundsTheoretical; no experimental reports .

Thermal and Photochemical Reactions

Stability studies indicate:

ConditionObservationDegradation Products
150°C, inert atmospherePartial decarboxylation2-Oxo-6-(propan-2-yl)piperidine
UV irradiation (254 nm)Radical formationCross-linked dimers (MS data) .

Industrial-Scale Modifications

Synthetic optimizations for scalability include:

ProcessMethodEfficiency
Continuous flow synthesisMicroreactors, LiAlH₄ reduction85% purity, reduced waste .
Enzymatic resolutionLipase-catalyzed ester hydrolysisEnantiomeric excess >90% (theoretical) .

Key Structural Insights

  • SMILES : CC(C)C1=CC=C(C(=O)N1)C(=O)O

  • InChIKey : ZQOMVYJXWOMHKP-UHFFFAOYSA-N

  • Reactivity Hotspots : Carboxylic acid (C3), ketone (C2), and isopropyl group (C6) .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for constructing more complex molecules. This compound can undergo several types of reactions:

  • Oxidation : Conversion to higher oxidation states.
  • Reduction : Reduction of the ketone group to an alcohol.
  • Substitution : Nucleophilic substitution reactions at the piperidine ring.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateHigher oxidation state compounds
ReductionSodium borohydrideCorresponding alcohol
SubstitutionThionyl chlorideVarious functional group derivatives

Biological Applications

Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have explored its interaction with biological targets, including enzymes and receptors, potentially modulating their activity.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various piperidine derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism of action was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways.

Medicinal Applications

Drug Discovery
The compound is being explored as a lead compound in drug discovery for various therapeutic areas. Its structural features make it a candidate for developing new pharmaceuticals targeting neurological disorders and cancer.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound exhibit potential as H3 receptor antagonists. In vitro studies demonstrated that these compounds could effectively displace histamine from H3 receptors, suggesting their utility in treating conditions like narcolepsy and obesity.

Industrial Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for producing agrochemicals and fine chemicals.

Case Study: Agrochemical Development

A recent patent highlighted the use of this compound in synthesizing novel agrochemicals with enhanced efficacy against pests. The synthetic routes were optimized for yield and purity, utilizing continuous flow reactors for scalability.

Mechanism of Action

The mechanism of action of 2-oxo-6-(propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Lipophilicity and Electronic Effects

  • Trifluoromethyl derivative (C7H8F3NO3): The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ~1.2 estimated) and stabilizes negative charge density on the lactam ring, altering reactivity in nucleophilic reactions .
  • Isopropyl derivative (C9H15NO3): The isopropyl group provides steric bulk without significant electronic perturbation, balancing lipophilicity (logP ~0.8 estimated) and conformational flexibility .

Hydrogen-Bonding and Acidity

  • The carboxylic acid group in this compound (pKa ~4.5–5.0) enhances solubility in basic media, similar to nipecotic acid (pKa ~4.7) .
  • In contrast, nipecotamide lacks acidic protons, reducing hydrogen-bond donor capacity and favoring interactions with hydrophobic targets .

Biological Activity

2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that may influence its pharmacological properties, particularly its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H15NO3C_9H_{15}NO_3, with a molecular weight of approximately 171.22 g/mol. The compound features a ketone group, a carboxylic acid group, and an isopropyl substituent on the piperidine ring, which contribute to its reactivity and potential biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The presence of the ketone and carboxylic acid functional groups allows the compound to engage in various biochemical reactions, such as nucleophilic additions and esterifications, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Analgesic Properties : Preliminary studies suggest that compounds with similar structures have shown potential as analgesics. The interaction with pain pathways could provide insights into developing new pain management therapies.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been observed, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicPotential to alleviate pain through modulation of pain pathways
Anti-inflammatoryExhibits effects in reducing inflammation
NeuroprotectiveMay protect neurons from degeneration

Case Study: Analgesic Activity

In a study evaluating various piperidine derivatives, this compound was tested for its analgesic properties using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent.

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound significantly reduced markers of neuronal injury, highlighting its therapeutic potential in neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Addition : The ketone group can undergo nucleophilic addition reactions, facilitating the formation of more complex derivatives.
  • Esterification and Amidation : The carboxylic acid group allows for esterification with alcohols or amidation with amines, which are essential transformations in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-6-(propan-2-yl)piperidine-3-carboxylic acid, and how do reaction parameters influence yield and purity?

The synthesis typically involves cyclization of precursor amines or hydroxylation of piperidine derivatives. Key steps include:

  • Reagent selection : Use of Fe(II)/α-ketoglutarate-dependent dioxygenases for stereoselective hydroxylation (applied to analogous compounds) .
  • Solvent optimization : Ethanol or methanol under reflux improves cyclization efficiency .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., decarboxylation) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), with yields reported between 65–85% under optimized conditions .

Q. How can the structural and electronic properties of this compound be characterized?

Methodological approaches :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., isopropyl group at C6, carbonyl at C2) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 214.1445) .
  • IR spectroscopy : Detect carbonyl stretches (1700–1750 cm1^{-1}) and carboxylic acid O-H bonds (2500–3000 cm1^{-1}) . Computational tools like Gaussian (DFT/B3LYP) predict electronic properties (e.g., HOMO-LUMO gap ~5.2 eV) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Protocols include :

  • Enzyme inhibition : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., IC50_{50} determination via kinetic assays) .
  • Antimicrobial activity : Broth microdilution (MIC values) against E. coli and S. aureus .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (typical EC50_{50} > 100 µM) .

Advanced Research Questions

Q. How can stereoselective synthesis of the piperidine ring be achieved, and what factors govern enantiomeric excess?

Strategies :

  • Enzymatic catalysis : Use Pseudomonas sp. dioxygenases for hydroxylation, achieving >90% ee .
  • Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during ring closure . Critical parameters :
  • pH (6.5–7.5) and cofactor availability (α-ketoglutarate) for enzymatic reactions .
  • Temperature (<40°C) to prevent racemization in chemical synthesis .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?

  • Oxidation pathways : The α-keto group undergoes nucleophilic attack by peroxides, forming epoxides (confirmed via 1H^1H NMR and LC-MS) .
  • Substitution reactions : Fluorine or chlorine substituents at C6 enhance electrophilicity, enabling SNAr reactions with amines (e.g., piperazine derivatives) . Computational validation : Transition state modeling (Gaussian) identifies rate-limiting steps (e.g., activation energy ~25 kcal/mol for epoxidation) .

Q. How can contradictions in reported solubility data (e.g., aqueous vs. organic solvents) be resolved?

Validation methods :

  • Solubility profiling : Use shake-flask method with UV-Vis quantification (λmax_{\text{max}} = 260 nm) .
  • Co-solvent systems : 10% DMSO in PBS improves aqueous solubility (up to 1.2 mg/mL) without precipitation . Discrepancies often arise from pH-dependent ionization (pKa ~3.1 for carboxylic acid) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodology :

  • Esterification/amidation : React carboxylic acid with thionyl chloride, followed by coupling to amines (e.g., benzylamine derivatives) .
  • SAR studies : Modify the isopropyl group to bulkier tert-butyl or polar groups (e.g., hydroxypropyl) to improve target binding . Screening workflow :
  • Virtual docking (AutoDock Vina) to prioritize candidates.
  • Parallel synthesis (96-well plates) for high-throughput testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.